molecular formula C9H15ClN2 B15070707 (S)-(5,6,7,8-Tetrahydroindolizin-8-YL)methanamine hydrochloride

(S)-(5,6,7,8-Tetrahydroindolizin-8-YL)methanamine hydrochloride

Katalognummer: B15070707
Molekulargewicht: 186.68 g/mol
InChI-Schlüssel: SCNZBDRUIGDYQR-QRPNPIFTSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(S)-(5,6,7,8-Tetrahydroindolizin-8-YL)methanamine hydrochloride is a chemical compound with a complex structure that includes an indolizine ring system

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (S)-(5,6,7,8-Tetrahydroindolizin-8-YL)methanamine hydrochloride typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the formation of the indolizine ring system followed by the introduction of the methanamine group. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This can include the use of continuous flow reactors and automated systems to control reaction parameters precisely.

Analyse Chemischer Reaktionen

Types of Reactions

(S)-(5,6,7,8-Tetrahydroindolizin-8-YL)methanamine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups attached to the indolizine ring.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired outcome.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxygenated derivatives, while substitution reactions can introduce various functional groups into the molecule.

Wissenschaftliche Forschungsanwendungen

(S)-(5,6,7,8-Tetrahydroindolizin-8-YL)methanamine hydrochloride has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in studies related to enzyme interactions and metabolic pathways.

    Industry: The compound can be used in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of (S)-(5,6,7,8-Tetrahydroindolizin-8-YL)methanamine hydrochloride involves its interaction with specific molecular targets. These targets can include enzymes, receptors, and other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    1,5,6,7-Tetrahydro-4H-indol-4-one: This compound shares a similar indolizine ring system but differs in its functional groups.

    Indole derivatives: These compounds have an indole ring system and exhibit similar biological activities.

Uniqueness

(S)-(5,6,7,8-Tetrahydroindolizin-8-YL)methanamine hydrochloride is unique due to its specific structure and the presence of the methanamine group. This uniqueness contributes to its distinct chemical and biological properties, making it valuable for various applications.

Eigenschaften

Molekularformel

C9H15ClN2

Molekulargewicht

186.68 g/mol

IUPAC-Name

[(8S)-5,6,7,8-tetrahydroindolizin-8-yl]methanamine;hydrochloride

InChI

InChI=1S/C9H14N2.ClH/c10-7-8-3-1-5-11-6-2-4-9(8)11;/h2,4,6,8H,1,3,5,7,10H2;1H/t8-;/m0./s1

InChI-Schlüssel

SCNZBDRUIGDYQR-QRPNPIFTSA-N

Isomerische SMILES

C1C[C@H](C2=CC=CN2C1)CN.Cl

Kanonische SMILES

C1CC(C2=CC=CN2C1)CN.Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.